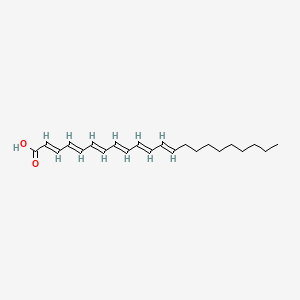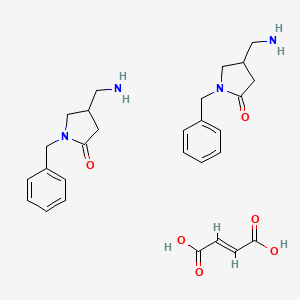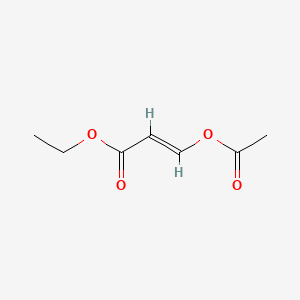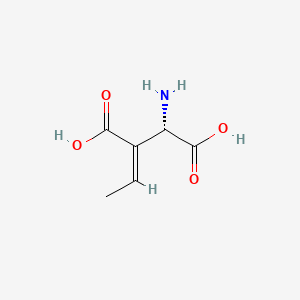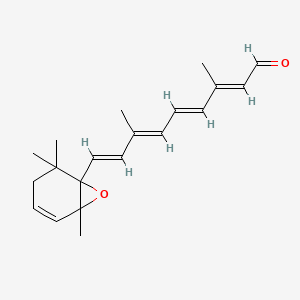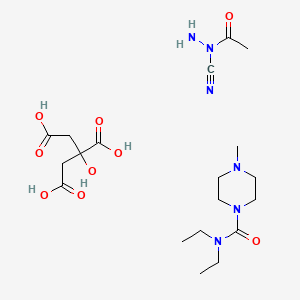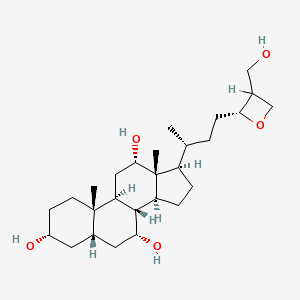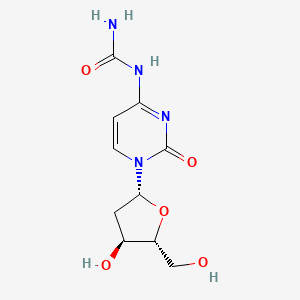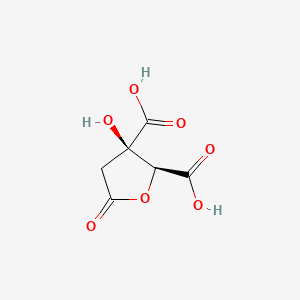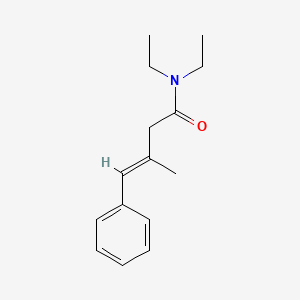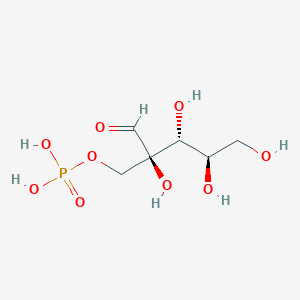
D-hamamelose 2(1)-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-hamamelose 2(1)-(dihydrogen phosphate) is the 2(1)-phospho derivative of D-hamamelose. It derives from a D-hamamelose. It is a conjugate acid of a D-hamamelose 2(1)-phosphate(2-).
Applications De Recherche Scientifique
Catabolism and Metabolic Pathways
D-hamamelose, a common sugar in green land plants, undergoes catabolism by specific microorganisms, leading to various end-products under aerobic and anaerobic conditions. Studies have elucidated the biochemical route of hamamelose catabolism, proposing a sequence involving hamamelose 21-phosphate, fructose 1-phosphate, and other intermediates, suggesting similarities to glycolysis but with distinct steps in the rearrangement of the carbon skeleton and phosphorylation processes (Thanbichler & Beck, 1974).
Role in Photosynthesis and Plant Metabolism
D-hamamelose and its phosphate derivatives play significant roles in plant metabolism, particularly in photosynthesis. For instance, d-hamamelose 2(1)-phosphate has been identified as identical to 2-carboxyarabinitol-1-phosphate, a known inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase, indicating its involvement in regulating photosynthetic processes in plants (Beck et al., 1989). Moreover, the conversion of D-hamamelose into 2-carboxy-D-arabinitol and its phosphate in leaves suggests a complex biosynthetic pathway that includes hamamelose as a key intermediate (Andralojc et al., 1996).
Enzymatic Functions and Novel Pathways
Recent discoveries have highlighted the role of a RuBisCO-like protein that functions as an oxygenase in a novel D-hamamelose pathway, showcasing the diversity of enzymatic functions and metabolic pathways associated with D-hamamelose in microbial and plant systems (Kim et al., 2018).
Propriétés
Nom du produit |
D-hamamelose 2(1)-(dihydrogen phosphate) |
|---|---|
Formule moléculaire |
C6H13O9P |
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[(2R,3R,4R)-2-formyl-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-4(9)5(10)6(11,2-8)3-15-16(12,13)14/h2,4-5,7,9-11H,1,3H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 |
Clé InChI |
RIOZVCDMYGAYCJ-HSUXUTPPSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(COP(=O)(O)O)(C=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



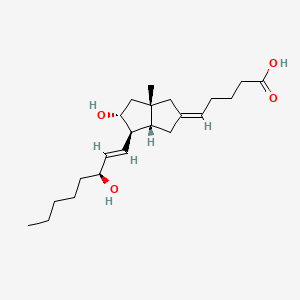
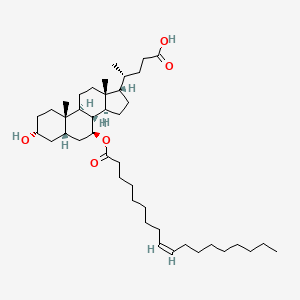
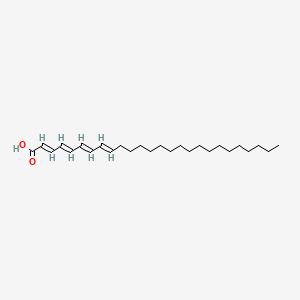
![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)
